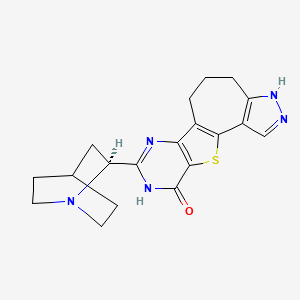

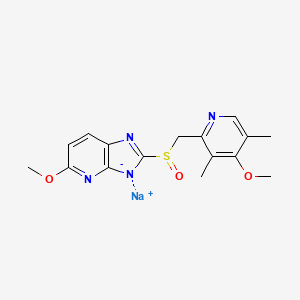

Tenatoprazole (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El tenatoprazol (sodio) es un inhibidor de la bomba de protones que se ha desarrollado como un tratamiento potencial para trastornos relacionados con el ácido, como la esofagitis por reflujo y las úlceras pépticas . Es un compuesto novedoso con una estructura de anillo imidazopiridina, que lo diferencia de otros inhibidores de la bomba de protones que típicamente contienen una porción benzimidazol . El tenatoprazol tiene una vida media significativamente más larga en comparación con otros inhibidores de la bomba de protones, lo que lo convierte en un candidato prometedor para la supresión ácida prolongada .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de tenatoprazol implica varios pasos clave, comenzando con la preparación del núcleo imidazopiridina. El núcleo se sintetiza a través de una serie de reacciones que incluyen condensación, ciclación y sulfoxidación .

Métodos de producción industrial

La producción industrial de tenatoprazol (sodio) generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de excipientes aprobados y métodos de compresión directa para la formulación de tabletas . Se aplica un recubrimiento entérico a las tabletas para mejorar la biodisponibilidad y evitar la degradación en el ambiente ácido del estómago .

Análisis De Reacciones Químicas

Tipos de reacciones

El tenatoprazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El tenatoprazol se puede oxidar para formar tenatoprazol sulfona.

Reducción: La reducción del tenatoprazol puede conducir a la formación de tenatoprazol sulfuro.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo imidazopiridina.

Reactivos y condiciones comunes

Productos principales

Oxidación: Tenatoprazol sulfona

Reducción: Tenatoprazol sulfuro

Aplicaciones Científicas De Investigación

El tenatoprazol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

. Esta enzima es responsable del paso final en la producción de ácido gástrico. Al unirse covalentemente a la enzima, el tenatoprazol bloquea eficazmente la secreción de ácido, lo que lleva a una reducción de la acidez gástrica . La vida media prolongada del tenatoprazol permite la supresión ácida prolongada, lo que lo hace eficaz para el control del ácido nocturno .

Comparación Con Compuestos Similares

Compuestos similares

- Omeprazol

- Lansoprazol

- Pantoprazol

Singularidad

El tenatoprazol es único debido a su estructura de anillo imidazopiridina, que es diferente de la porción benzimidazol que se encuentra en otros inhibidores de la bomba de protones . Esta diferencia estructural contribuye a su vida media más larga y supresión ácida prolongada . Además, el tenatoprazol ha demostrado un control superior de la acidez intragástrica durante la noche en comparación con otros inhibidores de la bomba de protones .

Propiedades

Fórmula molecular |

C16H17N4NaO3S |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide |

InChI |

InChI=1S/C16H17N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3;/q-1;+1 |

Clave InChI |

FEOTUYWTBYAGEV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)